5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde
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Overview
Description
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is a complex organic compound that features a bromine atom, a chloro-nitrophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Bromination and chlorination of the aromatic rings.
Methoxylation: Introduction of the methoxy group.
Formylation: Addition of the formyl group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, halogenation, and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-3-[(3-chloro-5-aminophenyl)methoxy]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the chloro-nitrophenyl group.
5-Bromo-2-chloropyridine: Similar structure but lacks the methoxy and formyl groups.
Uniqueness
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine and chlorine atoms, along with the nitro and methoxy groups, provides versatility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C13H8BrClN2O4 |
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Molecular Weight |
371.57 g/mol |
IUPAC Name |
5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrClN2O4/c14-9-3-13(12(6-18)16-5-9)21-7-8-1-10(15)4-11(2-8)17(19)20/h1-6H,7H2 |
InChI Key |
FHAQZQWMZFUOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)COC2=C(N=CC(=C2)Br)C=O |
Origin of Product |
United States |
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